molecular formula C12H11NO2S2 B1663252 (1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy- CAS No. 172832-10-9

(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-

Cat. No. B1663252
M. Wt: 265.4 g/mol
InChI Key: KGMSYXGSYGEHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy- is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in pharmacological studies.

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Techniques and Chemical Behavior : The compound can be synthesized through alkylation, showing unique chemical behaviors like sulfur elimination and oxidation to produce stable dioxides (Hofmann & Fischer, 1987).

Pharmaceutical Research

  • Pharmacological Properties : Studies have indicated that certain derivatives of benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one exhibit strong coronary vasodilator activity, indicating potential use in cardiovascular therapies (Nagao et al., 1972).

Application in Heterocyclic Chemistry

  • Development of Heterocyclic Compounds : The compound forms the basis for creating various heterocyclic compounds, which are valuable in the development of new pharmaceuticals and materials (Puschmann & Erker, 1995).

Antimicrobial Research

  • Antimicrobial Applications : Benzothieno derivatives have shown significant antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Chate et al., 2011).

Industrial Synthesis

  • Industrial Synthesis for Medicinal Compounds : The compound serves as a key intermediate in synthesizing important medicinal drugs like diltiazem, an important cardiovascular drug (Kometani et al., 1997).

Novel Drug Design

  • Role in Drug Design : It's involved in the synthesis of novel compounds, including nucleosides, for potential use in antimicrobial therapies (Singh et al., 2000).

properties

CAS RN

172832-10-9

Product Name

(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

9-methoxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one

InChI

InChI=1S/C12H11NO2S2/c1-15-7-2-3-9-8(6-7)10-11(17-9)12(14)13-4-5-16-10/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

KGMSYXGSYGEHIS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC3=C2SCCNC3=O

Canonical SMILES

COC1=CC2=C(C=C1)SC3=C2SCCNC3=O

synonyms

NB-165-09;  2,3-Dihydro-9-methoxybenzo[b]thieno[2,3-f]-1,4-thiazepin-5-one;  3,4-Dihydro-                              9-methoxy-benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one;  PD146626

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a room temperature solution of methyl 3-chloro-5-methoxy-benzo[b]thiophene-2- carboxylate (500 mg, 1.95 mmols) [prepared by reaction of the known 3-chloro-5-methoxy-benzo[b]thiophene-2-carbonyl chloride with methanol-[J. Med. Chem., 35:958 (1992)]] in 20 mL of DMF is added cysteamine-HCl (885 mg, 7.79 mmol) followed by DBU (2,33 mL, 15.58 mmol) . The reaction mixture is stirred at room temperature for 1.5 hours then warmed to 70° C. The mixture is diluted with ethyl acetate and washed with aqueous HCl, water and brine. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product is recrystallized from hexane and ethyl acetate to provide 2,3-dihydro-9-methoxy[1]benzothieno[2,3- f]-1,4-thiazepin-5(4H)-one in 74% yield; mp 209°-209.5° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step Two
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Quantity
15.58 mmol
Type
reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a room temperature solution of methyl 3-chloromethoxy-benzo[b]thiophene-2-carboxylate (500 mg, 1.95 mmol) [prepared by reaction of the known 3-chloro-5-methoxy-benzo[b]thiophene-2-carbonyl chloride with methanol- [J. Med. Chem., 35:958 (1992)]] in 20 mL of DMF is added cysteamine-HCl (885 mg, 7.79 mmol) followed by DBU (2.33 mL, 15.58 mmol). The reaction mixture is stirred at room temperature for 1.5 hours then warmed to 70° C. The mixture is diluted with ethyl acetate and washed with aqueous HCl, water and brine. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product is recrystallized from hexane and ethyl acetate to provide 2,3-dihydro-9-methoxy[1]benzothieno[2,3-f]-1,4-thiazepin-5(4H)-one in 74% yield, mp 209°-209.5° C.
Name
methyl 3-chloromethoxy-benzo[b]thiophene-2-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-
Reactant of Route 2
Reactant of Route 2
(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-
Reactant of Route 3
Reactant of Route 3
(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-
Reactant of Route 4
(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-
Reactant of Route 5
(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-
Reactant of Route 6
(1)Benzothieno(2,3-f)-1,4-thiazepin-5(2H)-one, 3,4-dihydro-9-methoxy-

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